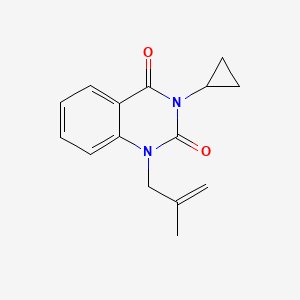

![molecular formula C8H4F3NO3S B2596279 6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 2137593-09-8](/img/structure/B2596279.png)

6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(Trifluoromethyl)benzo[d]isothiazol-3-amine” is a chemical compound that contains 20 bonds in total, including 15 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Isothiazole .

Molecular Structure Analysis

This compound contains a total of 19 atoms; 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 1 Sulfur atom, and 3 Fluorine atoms .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Catalytic Applications : Ruthenium complexes, utilizing 1,2,3-triazole-based organosulfur/-selenium ligands synthesized through click reactions, show potential in catalytic oxidation and transfer hydrogenation processes. These complexes demonstrate efficient catalytic processes, with variations in efficiency based on the ligand's coordination with the metal center (Saleem et al., 2013).

Novel Synthesis Routes : The generation of benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamides under visible light irradiation is a notable application. This process, efficient at room temperature, highlights a photo-initiated trifluoromethylation pathway (Xiang et al., 2016).

Material Science and Photophysical Applications

Semiconducting Polymers : The compound's derivatives have been explored in the context of organic semiconductors. For example, benzo[d][1,2,3]thiadiazole is used in organic semiconductors for applications such as solar cells and transistors (Chen et al., 2016).

Optical Waveguide Properties : T-shaped 2H-benzo[d][1,2,3]triazole derivatives, synthesized through specific reactions, have been studied for their structure-property relationships, crucial for designing organic self-assemblies for optoelectronic applications. These compounds form organized aggregates in the solid state, exhibiting properties like waveguides (Torres et al., 2016).

Chemical Reactions and Mechanisms

Novel Reagents in Organic Reactions : The compound has been used to create novel reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which serves as an acid-catalyzed O-benzylating agent. This reagent, effective in transforming various functionalized alcohols, is notable for its stability and high atom economy (Yamada et al., 2012).

Antimicrobial Applications : Certain fluoro and trifluoromethyl derivatives have been studied for their antimicrobial properties. These compounds show significant activity against fungi and Gram-positive bacteria, with some effectiveness against Gram-negative strains as well (Carmellino et al., 1994).

Propriétés

IUPAC Name |

1,1-dioxo-6-(trifluoromethyl)-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3S/c9-8(10,11)4-1-2-5-6(3-4)16(14,15)12-7(5)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOMGDRQXXWGBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)S(=O)(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2596203.png)

![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2596206.png)

![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)